REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].Cl[C:12]1[C:17]([CH2:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:15]=[CH:14][N:13]=1.Cl>CO.CCCCCC.O>[CH2:18]([C:17]1[C:12]([S:10][C:9]2[CH:8]=[CH:7][O:6][C:5]=2[CH3:4])=[N:13][CH:14]=[CH:15][N:16]=1)[CH:19]([CH3:21])[CH3:20] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1S
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1CC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Two
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
Y tube, nitrogen inlet, and reflux condenser with calcium chloride drying tube
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of 2 minutes
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is then heated
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a period of 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
At the end of the 4 hour reflux period
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
to extract the reaction mass
|
Type
|
CUSTOM
|
Details
|
The hexane layers are separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red amber oil
|
Type
|
CUSTOM
|
Details
|
The major material is isolated
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)C=1C(=NC=CN1)SC1=C(OC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |